4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a chemical compound that has garnered attention in recent years due to its unique structure and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a pyrimidine ring, which is further substituted with ethyl, methoxy, and dimethyl groups. The molecular formula of this compound is C15H19N3O3S, and it has a molecular weight of 321.4 g/mol.
Mechanism of Action
Target of Action
The primary targets of sulfonamides, such as 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide, are enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to replace PABA in the enzyme, thereby inhibiting the formation of dihydrofolate and tetrahydrofolate . This inhibition subsequently hinders bacterial DNA growth and cell division or replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid, a vital component in the production of nucleic acids in bacteria . This disruption affects the biochemical pathways involved in bacterial DNA synthesis, leading to the inhibition of bacterial growth and replication .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The result of the action of sulfonamides is the inhibition of bacterial growth and replication . This bacteriostatic effect is due to the disruption of folic acid synthesis, which is essential for bacterial DNA synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. Large doses of sulfonamides may cause strong allergic reactions, with the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide typically involves the reaction of appropriate sulfonyl chlorides with substituted pyrimidines. One common method is the Hinsberg reaction, where sulfonyl chlorides react with amines to form sulfonamides . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave irradiation has also been explored to enhance reaction rates and yields . The purification of the final product is usually achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of coatings, resins, and lubricants.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide.
Uniqueness
4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is unique due to the presence of the ethyl and methoxy groups on the pyrimidine ring These substitutions can enhance its biological activity and selectivity compared to other sulfonamide derivatives
Properties
IUPAC Name |
4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-5-12-6-8-13(9-7-12)22(19,20)18-14-10(2)16-15(21-4)17-11(14)3/h6-9,18H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILHHMZBJOAUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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